molecular formula C5H3BrCl2N2 B165476 5-(Bromomethyl)-2,4-dichloropyrimidine CAS No. 1289387-92-3

5-(Bromomethyl)-2,4-dichloropyrimidine

Cat. No. B165476
M. Wt: 241.9 g/mol
InChI Key: KAXXAAPAQUSNTN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem CID, etc. It may also include information about the compound’s occurrence in nature or its synthesis .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antiviral Activity

5-(Bromomethyl)-2,4-dichloropyrimidine derivatives exhibit antiviral properties. Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, using a process that included alkylation and cyclization, which showed marked inhibitory effects against retrovirus replication in cell culture, notably against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, albeit with low toxicity to cells (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Fluorescent Labeling of Oligonucleotides

Holletz et al. (1993) developed a new fluorescein derivative from 5-(Bromomethyl)-2,4-dichloropyrimidine for the fluorescent labeling of oligonucleotides, serving as a tool for non-radioactive DNA sequencing. This method enhances the visualization of DNA sequences in research and diagnostic applications (Holletz, Moller, Knaf, Reinhardt, & Cech, 1993).

Synthesis of Pyrimidine Derivatives

5-(Bromomethyl)-2,4-dichloropyrimidine serves as an important intermediate in the synthesis of various pyrimidine derivatives with potential pharmaceutical applications. Hou et al. (2016) detailed a synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrating its utility in the creation of compounds with applications in the pharmaceutical and chemical industries (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).

Antifolate Activity

Compounds derived from 5-(Bromomethyl)-2,4-dichloropyrimidine have been explored for their antifolate activity, which is crucial in cancer research and therapy. Piper et al. (1986) synthesized 5-methyl-5-deaza analogues of aminopterin and methotrexate, showing that modifications at the 5-position of classical folic acid antimetabolites can lead to compounds with favorable transport in tumor vs. normal proliferative tissue (Piper, Mccaleb, Montgomery, Kisliuk, Gaumont, & Sirotnak, 1986).

Regioselective Reactions

Research into the regioselective reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated the formation of specific aminopyrimidines, as detailed by Doulah et al. (2014). This work highlights the compound's utility in synthesizing a variety of substituted pyrimidines for further pharmaceutical investigation (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(bromomethyl)-2,4-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXXAAPAQUSNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617260
Record name 5-(Bromomethyl)-2,4-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2,4-dichloropyrimidine

CAS RN

1289387-92-3
Record name 5-(Bromomethyl)-2,4-dichloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2,4-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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